molecular formula C12H25NOS B14289838 S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate CAS No. 120224-38-6

S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate

Cat. No.: B14289838
CAS No.: 120224-38-6
M. Wt: 231.40 g/mol
InChI Key: BETLVLKRBCSWTP-UHFFFAOYSA-N
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Description

S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industry. The compound’s structure includes a diethylamino group, an ethylbutanethioate moiety, and a sulfur atom, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate typically involves the reaction of 2-ethylbutanethioic acid with 2-(diethylamino)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize the conversion of reactants to the desired product. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The diethylamino group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate has several applications in scientific research:

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.

Mechanism of Action

The mechanism of action of S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate involves its interaction with various molecular targets, including enzymes and cellular receptors. The compound’s diethylamino group can form hydrogen bonds and electrostatic interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. The sulfur atom can undergo redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

CAS No.

120224-38-6

Molecular Formula

C12H25NOS

Molecular Weight

231.40 g/mol

IUPAC Name

S-[2-(diethylamino)ethyl] 2-ethylbutanethioate

InChI

InChI=1S/C12H25NOS/c1-5-11(6-2)12(14)15-10-9-13(7-3)8-4/h11H,5-10H2,1-4H3

InChI Key

BETLVLKRBCSWTP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)SCCN(CC)CC

Origin of Product

United States

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